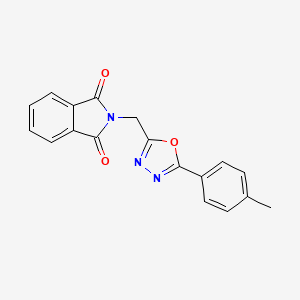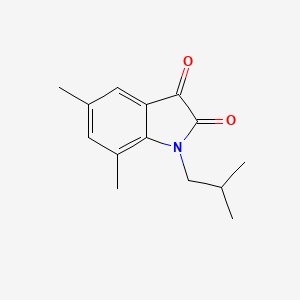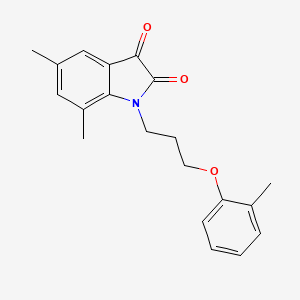
2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione
説明
2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C18H13N3O3 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . The interaction of this compound with its target leads to changes in the receptor’s activity, which can result in a variety of physiological effects.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic properties .
Result of Action
生化学分析
Biochemical Properties
2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the human dopamine receptor D2, where it acts as a ligand . The binding interaction between this compound and the dopamine receptor D2 is characterized by its affinity for the allosteric binding site, which influences the receptor’s activity . Additionally, this compound has been evaluated for its pharmacokinetic parameters and toxicity properties, indicating its potential as a bioactive molecule .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involving the dopamine receptor D2 . By binding to this receptor, this compound can modulate gene expression and cellular metabolism, leading to changes in cell function . In vitro studies have demonstrated its potential to revert Parkinsonism in a mouse model, highlighting its therapeutic potential .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the dopamine receptor D2 . This compound acts as a ligand, binding to the allosteric site of the receptor and influencing its activity . The binding interaction is characterized by its binding energy (ΔG), which determines the affinity of the compound for the receptor . Additionally, this compound has been shown to influence enzyme inhibition and activation, further elucidating its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although its stability may be affected by environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been observed, indicating that there is a minimum effective dose required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound’s metabolic flux and metabolite levels are critical factors that determine its biochemical activity . Studies have shown that this compound can be metabolized by specific enzymes, leading to the formation of active metabolites that contribute to its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential factors that influence its biochemical effects . This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues are critical determinants of its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications are essential factors that influence the subcellular localization of this compound . The precise localization of this compound within the cell is critical for its interaction with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-6-8-12(9-7-11)16-20-19-15(24-16)10-21-17(22)13-4-2-3-5-14(13)18(21)23/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVAYHUXPXUTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B3315888.png)


![N-(3'-acetyl-7-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3315911.png)






